molecular formula C19H23NSe B14207459 Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- CAS No. 831200-91-0

Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-

Cat. No.: B14207459
CAS No.: 831200-91-0
M. Wt: 344.4 g/mol
InChI Key: JPEYNAIWMQSPFC-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- is a complex organic compound characterized by the presence of a benzenemethanamine core with additional functional groups. This compound is notable for its unique structure, which includes a phenylseleno group and a butenyl chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanamine with 1-methyl-1-[(phenylseleno)methyl]-3-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: Reduction reactions can target the double bond in the butenyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the benzenemethanamine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group typically yields selenoxides, while reduction of the butenyl chain can produce saturated amines.

Scientific Research Applications

Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The butenyl chain and benzenemethanamine core may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Lacks the phenylseleno and butenyl groups, making it less complex.

    Benzenemethanamine, N-(1-methylethyl)-: Contains an isopropyl group instead of the phenylseleno and butenyl groups.

    Benzenemethanamine, α-methyl-N-(1-phenylethyl)-: Features a different substitution pattern on the benzenemethanamine core.

Uniqueness

Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- is unique due to the presence of the phenylseleno group and the butenyl chain, which confer distinct chemical and biological properties

Properties

CAS No.

831200-91-0

Molecular Formula

C19H23NSe

Molecular Weight

344.4 g/mol

IUPAC Name

N-benzyl-2-methyl-1-phenylselanylpent-4-en-2-amine

InChI

InChI=1S/C19H23NSe/c1-3-14-19(2,16-21-18-12-8-5-9-13-18)20-15-17-10-6-4-7-11-17/h3-13,20H,1,14-16H2,2H3

InChI Key

JPEYNAIWMQSPFC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C[Se]C1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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